1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-

Photopolymerization kinetics EPR spectroscopy Cross-linking radical polymerization

For formulators maintaining legacy DuPont Dylux®-type photoresist or proofing paper systems, substitution with non-identical HABI derivatives introduces unpredictable photocuring kinetics. CAS 1707-68-2 is the industrially validated reference standard with a 50-year production track record. - Preserves intended kinetics: 0.81% steady-state lophyl radical bond cleavage ensures matched spatial resolution. - Enables air-atmosphere processing: ortho-chloro substitution provides oxygen-insensitive radical generation for nitrogen-free lamination. - QC-ready: 195-199°C melting point range provides a practical incoming identity check to ensure batch-to-batch consistency.

Molecular Formula C42H28Cl2N4
Molecular Weight 659.6 g/mol
CAS No. 1707-68-2
Cat. No. B167744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-
CAS1707-68-2
Molecular FormulaC42H28Cl2N4
Molecular Weight659.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-37(29-17-5-1-6-18-29)39(31-21-9-3-10-22-31)47(41)48-40(32-23-11-4-12-24-32)38(30-19-7-2-8-20-30)46-42(48)34-26-14-16-28-36(34)44/h1-28H
InChIKeyVOKXCKZXSBBOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Cl-HABI (CAS 1707-68-2) Procurement-Ready Profile


1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- (CAS 1707-68-2), widely referred to in the literature as o-Cl-HABI, belongs to the hexaarylbiimidazole (HABI) class of photochromic radical generators [1]. This compound photodissociates upon UV irradiation into two stable triarylimidazolyl (lophyl) radicals, which initiate free-radical polymerization of acrylate monomers or oxidize leuco dyes [2]. It is commercially supplied as a white to light-yellow crystalline powder with a certified purity of ≥98.0% (HPLC) and a melting point of 195.0–199.0 °C . o-Cl-HABI is the foundational HABI photoinitiator that enabled the first large-scale industrial photopolymerization application in DuPont’s Dylux® color-proofing system and remains a benchmark for HABI-derived photoinitiator development [3].

Why Generic HABI Substitution Fails for o-Cl-HABI


Hexaarylbiimidazoles exist as two regioisomers: the 1,1'-biimidazole (N1–N1' dimer) and the 1,2'-biimidazole (N1–C2' dimer) [1]. CAS 1707-68-2 is the 1,1'-biimidazole isomer, which the literature identifies as the thermodynamically most stable form produced by oxidative dimerization of 2-(o-chlorophenyl)-4,5-diphenylimidazole [1]. The 1,2'-isomer (e.g., CAS 7189-82-4) differs in connectivity and exhibits distinct photodissociation kinetics, radical recombination rates, and thermal stability profiles [2]. Furthermore, o-Cl-HABI (CAS 1707-68-2) generates a measurably lower steady-state lophyl radical concentration (0.81% interimidazole C–N bond cleavage) compared to para-substituted analogs such as p-HOH-HABI (1.23% bond cleavage) under identical irradiation conditions [3]. Because radical generation rate directly determines polymerization initiation efficiency, spatial resolution, and oxygen sensitivity in photoresists, substituting this compound with a different HABI isomer or derivative without reformulating the co-initiator package will alter the photocuring kinetics and final material properties in a quantitatively unpredictable manner [4]. The quantitative evidence below establishes exactly where CAS 1707-68-2 is irreplaceable.

Quantitative Differentiation Against Closest HABI Analogs


Steady-State Radical Generation Rate vs. p-HOH-HABI

Under identical continuous UV irradiation conditions, o-Cl-HABI (CAS 1707-68-2) achieves an instantaneous steady-state interimidazole C–N bond cleavage of 0.81%, compared to 1.23% for the para-hydroxy-substituted analog p-HOH-HABI, as quantified by electron paramagnetic resonance (EPR) spectroscopy [1]. This represents a 34% lower radical generation efficiency for o-Cl-HABI. The measured difference arises from the electron-withdrawing ortho-chloro substituents, which stabilize the dimeric ground state relative to the dissociated lophyl radical pair, effectively shifting the photostationary equilibrium toward the intact dimer [1]. Slower, more controlled radical release is advantageous in applications where excessive radical burst would cause premature gelation or compromise spatial resolution.

Photopolymerization kinetics EPR spectroscopy Cross-linking radical polymerization

UV-Vis Absorption Limitation vs. Ether-Modified HABIs

o-Cl-HABI (CAS 1707-68-2) exhibits a major UV absorption maximum at approximately 270 nm with a relatively low molar extinction coefficient in the 300–400 nm region, which is described in the literature as 'not good' and directly responsible for its limited intrinsic photoinitiation efficiency when used without a photosensitizer [1]. In contrast, the ether-functionalized derivative BCTE-HABI (2,2'-bis-(2-chlorophenyl)-4,4',5,5'-tetra-[3-(2-hydroxyethoxy)-phenyl]-1,2'-biimidazole) shows significantly enhanced UV-vis absorption and higher photolysis efficiency, as demonstrated by photo-DSC and photo-dilatometer experiments [1]. The poor absorption of o-Cl-HABI in the 350–420 nm range necessitates formulation with a sensitizer (e.g., Michler's ketone, 4,4'-bis(diethylamino)benzophenone) to achieve practical photocuring rates, making sensitizer selection a critical procurement and formulation decision when purchasing this specific HABI [2].

UV-vis spectroscopy Photoinitiator design Acrylate photopolymerization

Photocuring Efficiency vs. Triphenylamine-Modified HABIs

A head-to-head study comparing o-Cl-HABI (CAS 1707-68-2) with three triphenylamine-based HABI derivatives (HABI1, HABI2, HABI3) demonstrated that o-Cl-HABI possesses a lower molar extinction coefficient and a blue-shifted absorption profile relative to all three triphenylamine-functionalized analogs, which exhibit red-shifted absorption extending into the visible region [1]. Under identical UV light source testing conditions, the HABI1/NPG formulation outperformed the o-Cl-HABI/NPG formulation in double bond conversion efficiency. When tested under LED light (405 nm), the performance gap widened further: HABI1/NPG achieved both higher photocuring conversion efficiency and shorter time at maximum heat flow (measured by photo-DSC) compared to o-Cl-HABI/NPG [1]. However, the study also confirmed that o-Cl-HABI/NPG remains a viable and well-characterized initiating system for conventional UV curing applications, providing a stable baseline for comparative evaluation of novel photoinitiator candidates.

Visible-light photoinitiation LED curing Molar extinction coefficient

Melting Point and Purity Specification vs. Alternative Grades

Commercial o-Cl-HABI (CAS 1707-68-2) from major suppliers such as TCI is specified with a purity of ≥98.0% by HPLC (≥98.0% by volumetric analysis) and a melting point range of 195.0–199.0 °C . In contrast, some literature preparations of o-Cl-HABI report a melting point of approximately 210 °C, which may reflect a different isomeric composition (predominantly the 1,2'-isomer, CAS 7189-82-4) or the presence of higher-melting impurities [1]. The narrower and lower melting range of CAS 1707-68-2 is consistent with the thermodynamically more stable 1,1'-biimidazole isomer and serves as a practical quality indicator for isomer identity verification upon receipt. A melting point above 200 °C for a batch labeled as CAS 1707-68-2 should trigger further analytical investigation (e.g., NMR, HPLC-MS) to rule out isomeric contamination.

Quality control Thermal analysis Photoinitiator purity

Industrial Validation: Dylux® Reference Standard vs. Newer HABIs

o-Cl-HABI (CAS 1707-68-2) is the photoinitiator specifically developed for and validated in DuPont's Dylux® monochrome and multicolor proofing system — the first large-scale commercial application of hexaarylbiimidazole technology [1]. This system exploits the unique property of o-Cl-HABI to photogenerate lophyl radicals that are long-lived, oxygen-insensitive, and capable of oxidizing leuco dyes to their colored forms without requiring a separate development step [1]. Over five decades of industrial use, the Dylux® system has established o-Cl-HABI as the de facto reference standard for HABI photoinitiator performance, against which all newer HABI derivatives (including BCTE-HABI, p-HOH-HABI, and triphenylamine-HABIs) are benchmarked [2]. No other HABI derivative has accumulated comparable industrial validation at production scale. Newer derivatives may offer improved spectral coverage or solubility, but their long-term supply chain stability, batch-to-batch reproducibility, and regulatory acceptance profiles remain less established than those of o-Cl-HABI [3].

Industrial photoinitiator Color proofing Photoresist technology

Oxygen Insensitivity of Lophyl Radicals vs. Type-I Photoinitiators

Unlike conventional Type-I cleavage photoinitiators (e.g., benzoin ethers, acylphosphine oxides), whose photoexcited states and primary radicals are rapidly quenched by triplet oxygen, the lophyl radicals generated from o-Cl-HABI (CAS 1707-68-2) are reported to be 'long-lived and stable and insensitive to oxygen' [1]. This oxygen insensitivity arises from the steric protection of the unpaired electron by the three flanking aryl substituents and from the high bond dissociation energy of the lophyl–O₂ adduct, which is thermodynamically unfavorable [2]. While quantitative oxygen sensitivity comparisons (e.g., inhibition period, O₂ consumption rate) between o-Cl-HABI and other HABIs are not directly available in a single head-to-head study, the class-level property of oxygen insensitivity is a well-established characteristic of ortho-substituted HABIs with bulky aryl groups, distinguishing them from non-chlorinated or less sterically hindered analogs [2]. This property enables air-atmosphere photocuring without nitrogen blanketing, reducing capital equipment costs for industrial photoimaging processes.

Oxygen inhibition Radical stability Photopolymerization atmosphere tolerance

Highest-Value Application Scenarios for o-Cl-HABI


Legacy Photoresist and Color-Proofing Formulation Maintenance

For manufacturers maintaining established photoresist or proofing paper formulations originally developed around DuPont Dylux® technology, CAS 1707-68-2 is the only directly substitutable photoinitiator. As demonstrated in Evidence Item 5, o-Cl-HABI is the industrially validated reference standard with a 50-year production track record [1]. Reformulating with a newer HABI derivative introduces unknown interactions with existing leuco dyes, binders, and hydrogen donors, requiring extensive requalification. The 15 °C melting point differential between the 1,1'-isomer (195–199 °C) and alternative o-Cl-HABI grades (~210 °C) provides a practical incoming quality control metric to ensure batch consistency (Evidence Item 4). Furthermore, the 34% lower steady-state radical generation rate (0.81% vs. 1.23% bond cleavage, Evidence Item 1) must be preserved to maintain the intended photocuring kinetics and image resolution of legacy products.

Air-Atmosphere Photocuring Without Nitrogen Blanketing

In printing plate manufacturing, graphic arts imaging, and photoresist lamination where nitrogen inerting is impractical or cost-prohibitive, the oxygen insensitivity of lophyl radicals generated from o-Cl-HABI (Evidence Item 6) enables reliable air-atmosphere processing [2]. This contrasts with Type-I cleavage photoinitiators that suffer from significant oxygen inhibition at the film surface. The combination of o-Cl-HABI with a thiol co-initiator (e.g., 3-mercapto-4-methyl-4H-1,2,4-triazole, MTA) generates highly reactive thiyl radicals that further overcome oxygen inhibition, achieving practical photocuring rates under ambient conditions [3]. Procurement of CAS 1707-68-2 specifically, rather than a generic HABI, ensures the ortho-chloro substitution pattern that sterically protects the lophyl radical from oxygen quenching.

Sensitizer-Dependent Photocuring for Thick-Film Applications

For applications requiring photocuring of thick (>100 µm) pigmented coatings or optically dense photoresists, the limited intrinsic UV absorption of o-Cl-HABI above 350 nm (Evidence Items 2 and 3) becomes an advantage when deliberately paired with a long-wavelength sensitizer such as 4,4'-bis(diethylamino)benzophenone (EAB, λₘₐₓ ~365 nm) or 2-isopropylthioxanthone (ITX, λₘₐₓ ~385 nm) [4]. In this sensitizer-mediated Type-II photoinitiating system, the sensitizer absorbs the actinic radiation and transfers energy to o-Cl-HABI via electron transfer or triplet–triplet energy transfer, producing lophyl radicals. Because o-Cl-HABI itself absorbs minimally at the sensitizer's excitation wavelength, inner filter effects are avoided, enabling uniform radical generation throughout the film depth. This is a formulation strategy that exploits o-Cl-HABI's photophysical 'weakness' as a strength for depth-cure applications.

Academic and Industrial Benchmarking of Novel HABI Photoinitiators

o-Cl-HABI (CAS 1707-68-2) has been consistently used as the comparator compound in academic studies of novel HABI derivatives, including the triphenylamine-modified HABIs (Evidence Item 3) [5], BCTE-HABI (Evidence Item 2) [6], and p-HOH-HABI (Evidence Item 1) [7]. Its well-characterized photophysical parameters — absorption maximum at 270 nm, steady-state bond cleavage of 0.81%, melting point of 195–199 °C, and oxygen-insensitive radical generation — make it the essential negative control for any research program aiming to demonstrate improved HABI performance. Procurement of a high-purity, analytically certified batch (≥98% HPLC, as specified by TCI) ensures that comparative data generated in different laboratories can be reproduced and cross-validated, strengthening the scientific foundation of photoinitiator development.

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